molecular formula C15H19N5O4S B6530913 N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide CAS No. 946226-53-5

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide

Cat. No.: B6530913
CAS No.: 946226-53-5
M. Wt: 365.4 g/mol
InChI Key: FRWZQZNLFPJZEV-UHFFFAOYSA-N
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Description

N-(2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide is a synthetic compound featuring a piperazine core substituted with a pyrimidin-2-yl group and a sulfonamide-linked ethylfuran-2-carboxamide moiety. The sulfonamide linker enhances solubility compared to carboxamide-based analogs, while the furan ring introduces distinct electronic and steric properties .

Properties

IUPAC Name

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S/c21-14(13-3-1-11-24-13)16-6-12-25(22,23)20-9-7-19(8-10-20)15-17-4-2-5-18-15/h1-5,11H,6-10,12H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWZQZNLFPJZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carboxamide core, followed by the introduction of the sulfonyl group and the piperazine ring. The pyrimidine ring is then attached to the piperazine ring through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the sulfonyl group can produce sulfide or thiol derivatives.

Scientific Research Applications

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and substituent effects.

Structural Analogues with Piperazine-Pyrimidine Cores

2.1.1. Pyrimidine-5-carboxamide Derivatives

Compounds such as 2-(4-(4-(morpholine-4-carbonyl)-2-nitrophenyl)piperazin-1-yl)-N-(2-(4-(trifluoromethyl)benzamido)ethyl)pyrimidine-5-carboxamide (13a) share the piperazine-pyrimidine scaffold but differ in substituents:

  • Key Differences :
    • The target compound uses a furan-2-carboxamide group, whereas 13a employs a pyrimidine-5-carboxamide linked to a trifluoromethylbenzamide.
    • 13a includes a morpholine-carbonyl and nitro group on the phenyl ring, enhancing electron-withdrawing effects .
  • Synthesis : Both compounds use TBTU/DIEA-mediated coupling, but 13a achieves a lower yield (58%) compared to furan analogs (65–98% yields), possibly due to steric hindrance from the trifluoromethyl group .
2.1.2. Nitro-Substituted Derivatives

Compound 13b (2-(4-(4-(morpholine-4-carbonyl)-2-nitrophenyl)piperazin-1-yl)-N-(2-(4-nitrobenzamido)ethyl)pyrimidine-5-carboxamide) highlights the impact of nitro groups:

  • Physicochemical Properties :
    • Melting Point : 13b (40.2–42.3°C) has a significantly lower melting point than 13a (165.4–167.9°C), likely due to reduced crystallinity from the nitrobenzamido group .
    • Purity : Both 13a and 13b exhibit >98% purity, indicating robust synthetic protocols .

Piperazine-Linked Carboxamide Compounds

2.2.1. Aryl-Substituted Piperazines

N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) demonstrates the effect of chloro-trifluoromethyl substituents:

  • Structural Contrast :
    • 8b replaces the sulfonamide linker with a carbonyl group, reducing solubility but improving membrane permeability.
    • The pyridin-2-ylacetamide moiety contrasts with the target compound’s furan-carboxamide .
  • Synthetic Yield : 8b is synthesized in moderate yield (45–65%), comparable to the target compound’s expected efficiency .
2.2.2. Methoxy-Substituted Analogs

N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d) highlights electron-donating groups:

  • Impact of Methoxy :
    • The 3-methoxy group increases lipophilicity (logP) compared to nitro or trifluoromethyl substituents.
    • Melting point (207–209°C) is higher than nitro analogs due to improved crystal packing .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Yield (%) Melting Point (°C) Purity (%) Key Substituents
Target Compound C₁₅H₁₈N₆O₄S N/A N/A N/A Furan-2-carboxamide, sulfonamide
13a C₃₀H₃₁F₃N₈O₆ 58 165.4–167.9 98.64 Trifluoromethylbenzamide, nitro
13b C₂₉H₃₁N₉O₈ 62 40.2–42.3 98.73 Nitrobenzamido, morpholine-carbonyl
8b C₂₈H₂₄ClF₃N₄O₃ 65 241–242 >95 Chloro-trifluoromethylbenzoyl
8d C₂₈H₂₈N₄O₄ 60 207–209 >95 3-Methoxybenzoyl

Table 2: Spectroscopic Data Comparison

Compound IR (C=O stretch, cm⁻¹) $ ^1 \text{H NMR} $ (Pyrimidine protons, δ) ESI-MS ([M+H]+)
13a 1622, 1594 8.80 (s, 2H) 657.2398
13c 1633, 1591 8.80 (s, 2H) 614.2478
8b 1685 (EI-MS) 8.34 (d, ArH) 530 [M]+

Research Findings and Implications

Synthetic Efficiency : Sulfonamide-linked derivatives (e.g., target compound) may offer higher yields than carboxamide analogs (e.g., 8b) due to reduced steric hindrance .

The target compound’s furan ring could balance these effects via moderate electron donation .

Solubility : Sulfonamide linkers (target compound) improve aqueous solubility compared to carbonyl-linked derivatives (8b, 8d), critical for bioavailability .

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